![molecular formula C13H10N6O3 B14348035 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one CAS No. 92378-86-4](/img/structure/B14348035.png)
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methyl group at position 6, a nitrophenyl group at position 9, and a methylideneamino group at position 9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one typically involves the condensation of 6-methyl-7H-purin-8-one with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amino-substituted purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-methyl-9-[(4-aminophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-chlorophenyl)methylideneamino]-7H-purin-8-one
- 6-methyl-9-[(4-methoxyphenyl)methylideneamino]-7H-purin-8-one
Uniqueness
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
92378-86-4 |
|---|---|
Molekularformel |
C13H10N6O3 |
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one |
InChI |
InChI=1S/C13H10N6O3/c1-8-11-12(15-7-14-8)18(13(20)17-11)16-6-9-2-4-10(5-3-9)19(21)22/h2-7H,1H3,(H,17,20) |
InChI-Schlüssel |
RKHKSIIXJJFEEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=N1)N(C(=O)N2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


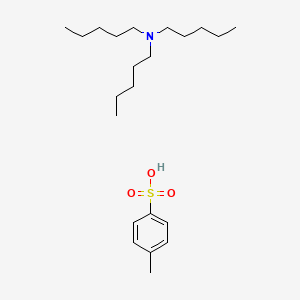
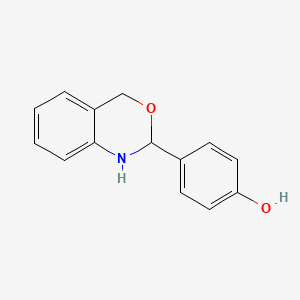
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
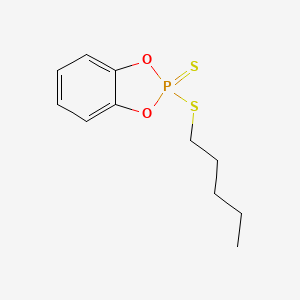
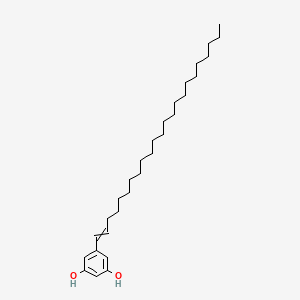
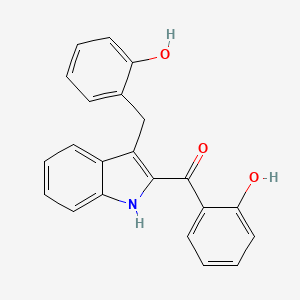
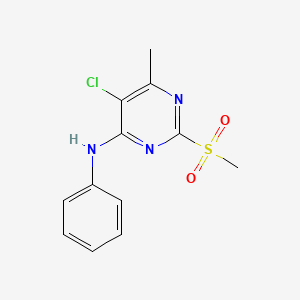
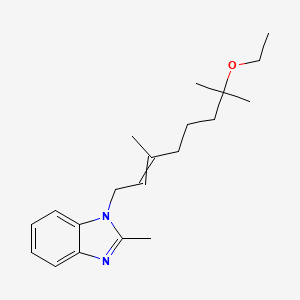
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)


![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

